molecular formula C14H16N2O2S B12995567 Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate

Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate

Cat. No.: B12995567
M. Wt: 276.36 g/mol
InChI Key: ISMSXBULEWCSAF-UHFFFAOYSA-N
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Description

Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate is a complex organic compound with the molecular formula C20H20N2O2S. This compound is known for its unique structure, which includes a cyano group, a methyl group, and a tetrahydroisoquinoline moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate typically involves multiple steps. One common synthetic route includes the reaction of 4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The cyano group and the tetrahydroisoquinoline moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes such as apoptosis, cell proliferation, and signal transduction .

Comparison with Similar Compounds

Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate can be compared with similar compounds such as:

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

methyl 2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate

InChI

InChI=1S/C14H16N2O2S/c1-9-10-5-3-4-6-11(10)12(7-15)14(16-9)19-8-13(17)18-2/h3-6,8H2,1-2H3

InChI Key

ISMSXBULEWCSAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=C(C(=N1)SCC(=O)OC)C#N

Origin of Product

United States

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